![molecular formula C19H18Cl2N2O3S2 B2503133 Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1185011-76-0](/img/structure/B2503133.png)
Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
The compound of interest, Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, is a structurally complex molecule that appears to be related to a family of compounds with potential biological activities. The related compounds have been studied for their anticonvulsant activities, anti-inflammatory properties, and as part of synthetic methodologies for creating novel molecules with potential therapeutic applications .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the replacement of benzene rings with heteroaromatic rings such as thiophene and benzothiophene, as well as multicomponent condensation reactions . For instance, the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and related compounds has been achieved by replacing the benzene rings with heteroaromatic rings, which were then evaluated for anticonvulsant activity . Additionally, multicomponent synthesis has been employed to create functionalized thieno[2,3-b]pyridines, indicating a versatile approach to the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by X-ray structural analysis, revealing specific dihedral angles and intramolecular hydrogen bonding that contribute to the stability and conformation of the molecules . For example, the dihedral angles between the thiophene ring and other substituents in the molecule Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been reported, as well as the presence of intramolecular N—H⋯O hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes reactions such as base-catalyzed ring closure to form 4,5-dihydro-1H-imidazol-5-ones and N-alkylation to yield alkyl derivatives . Additionally, the Buchwald-Hartwig reaction has been explored for the potential replacement of a chlorine substituent, although this reaction also led to reductive dechlorination as a side reaction .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds exhibit properties such as positional disorder in certain groups and the formation of inversion dimers in the crystal structure . These characteristics can influence the solubility, stability, and overall behavior of the compounds in various environments.
Scientific Research Applications
Potential Anti-Inflammatory Applications
Research indicates that certain molecules structurally related to Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride may possess anti-inflammatory properties. For example, Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as part of a program targeting novel molecules with potential anti-inflammatory activity (Moloney, 2001).
Biologically Active Substituted Anilides
In a study by Jarak et al. (2007), substituted anilides of benzo[2,3-b]thiophene series, which are structurally similar to the compound , were synthesized and found to be potentially biologically interesting. This includes water-soluble hydrochlorides or hydroiodides of amidino-substituted anilides, suggesting potential biological activity due to hydrogen bond formation (Jarak, Pavlović, & Karminski-Zamola, 2007).
Synthesis and Characterization for Potential Applications
Sedlák et al. (2008) focused on the synthesis and characterization of compounds including 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which is related to the compound of interest. These studies often explore potential applications in various fields, such as material science and pharmaceuticals (Sedlák, Drabina, Lánský, & Svoboda, 2008).
Anticonvulsant Activities
Ohkubo et al. (1996) synthesized novel compounds, including 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, and evaluated their anticonvulsant activity. This suggests potential applications of similar compounds in neuropharmacology (Ohkubo, Kuno, Katsuta, Ueda, Shirakawa, Nakanishi, Kinoshita, & Takasugi, 1996).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2.ClH/c1-22-8-7-10-13(9-22)27-18(14(10)19(24)25-2)21-17(23)16-15(20)11-5-3-4-6-12(11)26-16;/h3-6H,7-9H2,1-2H3,(H,21,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEPFAFWLBRHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C4=CC=CC=C4S3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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